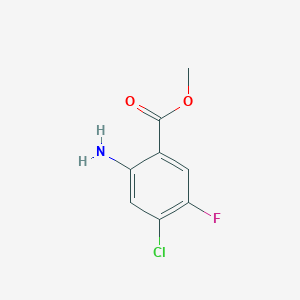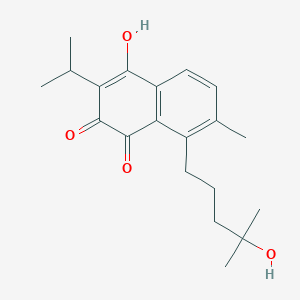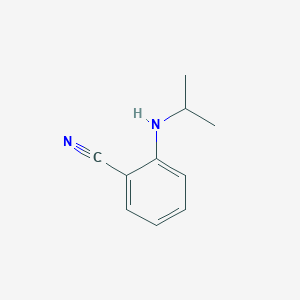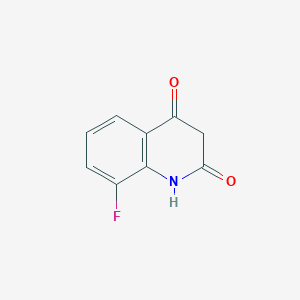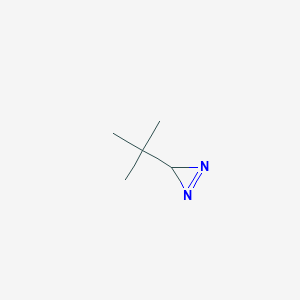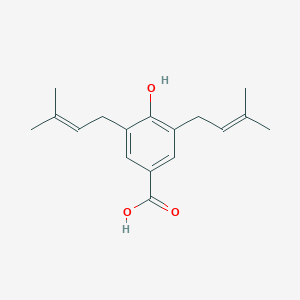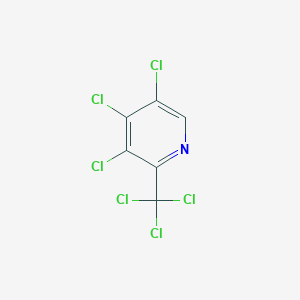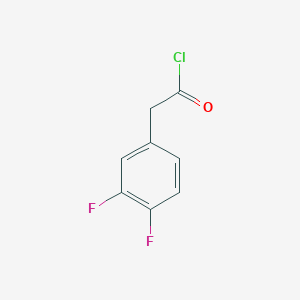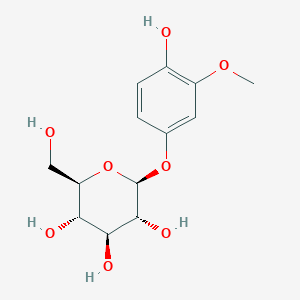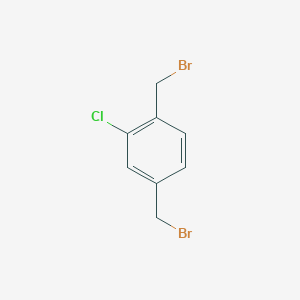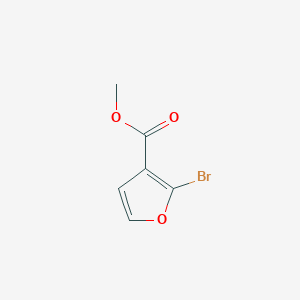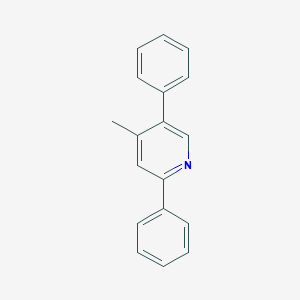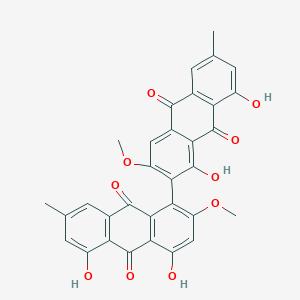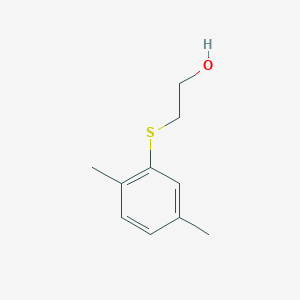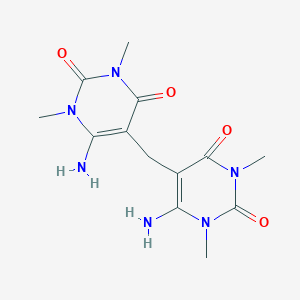
5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione)', commonly known as Methylenedianiline (MDA), is an organic compound that has been widely used in scientific research applications. MDA is a heterocyclic compound that has two pyrimidine rings connected by a methylene bridge. It has been used as a building block in the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) is a nucleophilic compound that can react with electrophilic compounds. It can form covalent bonds with proteins, DNA, and RNA. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) has been shown to induce oxidative stress and DNA damage in cells. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) can also inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase.
Efectos Bioquímicos Y Fisiológicos
5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) has been shown to induce cytotoxicity and genotoxicity in cells. It can cause DNA damage and apoptosis. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) has been shown to induce oxidative stress by generating reactive oxygen species (ROS) and depleting cellular antioxidants such as glutathione. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) can also cause lipid peroxidation and protein oxidation. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) can affect the central nervous system by inhibiting the activity of enzymes such as acetylcholinesterase and monoamine oxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) has the advantage of being a versatile building block for the synthesis of various organic compounds. It can be easily synthesized and purified. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) derivatives have been investigated for their biological activities, which makes it a valuable tool for drug discovery. However, 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) has limitations in terms of its toxicity and genotoxicity. It can cause DNA damage and induce oxidative stress in cells, which can affect the results of lab experiments.
Direcciones Futuras
Future research on 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) could focus on the development of safer and more effective derivatives. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) derivatives could be investigated for their potential as anticancer, antiviral, and antimicrobial agents. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) derivatives could also be investigated for their potential as fluorescent dyes for the detection of DNA and RNA. The mechanism of action of 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) and its derivatives could be further elucidated to better understand their biological activities. The toxicity and genotoxicity of 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) and its derivatives could be further investigated to develop safer compounds for scientific research applications.
Métodos De Síntesis
5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) can be synthesized by the reaction of 2,4-diamino-6-methylpyrimidine with formaldehyde in the presence of a catalyst. The reaction yields a mixture of 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) and its isomer, 4,4'-methylenebis(2-methylpyrimidine). The mixture can be separated by fractional distillation or chromatography. The purity of 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) can be increased by recrystallization.
Aplicaciones Científicas De Investigación
5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) has been used as a building block in the synthesis of various organic compounds. It has been used in the synthesis of dyes, pharmaceuticals, and agrochemicals. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) has also been used as a starting material for the synthesis of pyrimidine nucleosides and nucleotides. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) derivatives have been investigated for their antiviral, anticancer, and antimicrobial activities. 5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) has been used in the synthesis of fluorescent dyes for the detection of DNA and RNA.
Propiedades
Número CAS |
10146-98-2 |
|---|---|
Nombre del producto |
5,5'-Methylenebis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) |
Fórmula molecular |
C13H18N6O4 |
Peso molecular |
322.32 g/mol |
Nombre IUPAC |
6-amino-5-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N6O4/c1-16-8(14)6(10(20)18(3)12(16)22)5-7-9(15)17(2)13(23)19(4)11(7)21/h5,14-15H2,1-4H3 |
Clave InChI |
GTXBIJRVJJTXRU-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)CC2=C(N(C(=O)N(C2=O)C)C)N)N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)CC2=C(N(C(=O)N(C2=O)C)C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



